

Physical and chemical properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(Cyclopropylaminocarbonyl)phenyl
boronic acid

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An In-depth Technical Guide to 3-(Cyclopropylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(Cyclopropylaminocarbonyl)phenylboronic acid**, a compound of interest in drug discovery and development. This document details its fundamental characteristics, experimental protocols for its synthesis and analysis, and insights into its potential therapeutic applications.

Core Physical and Chemical Properties

3-(Cyclopropylaminocarbonyl)phenylboronic acid, also known as [3-(cyclopropylcarbamoyl)phenyl]boronic acid, is a white to light yellow crystalline powder.^[1] Key identifying and physical properties are summarized below.

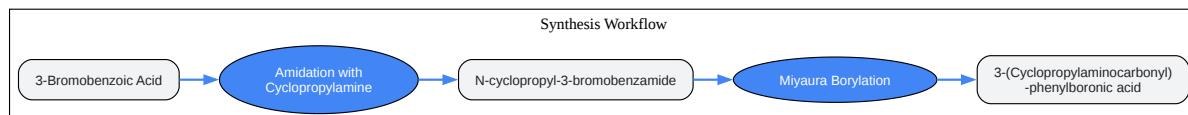
Property	Value	Reference
CAS Number	850567-23-6	[2]
Molecular Formula	C ₁₀ H ₁₂ BNO ₃	[2]
Molecular Weight	205.02 g/mol	
Melting Point	220-226 °C	[3]
pKa	7.86 ± 0.10 (Predicted)	[3]
Solubility	Sparingly soluble in DMSO (with sonication), slightly soluble in Methanol.	[4]
Appearance	White to light yellow crystal powder	[1]
Storage	Sealed in a dry environment at 2-8°C.	[4]

Synthesis and Purification

While a specific, detailed synthesis protocol for **3-(Cyclopropylaminocarbonyl)phenylboronic acid** is not readily available in the public domain, a general approach can be inferred from the synthesis of similar phenylboronic acid derivatives. The synthesis likely involves a multi-step process culminating in the formation of the boronic acid moiety on the phenyl ring and the amidation reaction to introduce the cyclopropylaminocarbonyl group.

A plausible synthetic route could start from 3-bromobenzoic acid. The carboxylic acid would first be coupled with cyclopropylamine to form N-cyclopropyl-3-bromobenzamide. This intermediate would then undergo a palladium-catalyzed borylation reaction, for instance, a Miyaura borylation, with a boron-containing reagent like bis(pinacolato)diboron to introduce the boronic acid group.

General Experimental Workflow for Synthesis



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Caption: General synthetic workflow for **3-(Cyclopropylaminocarbonyl)phenylboronic acid**.

Purification Protocol:

Crude boronic acids can often be purified by recrystallization or by forming a salt to remove impurities. A general procedure for the purification of boronic acids involves the following steps^[5]:

- Salt Formation: The crude boronic acid is treated with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.
- Extraction: The salt is then extracted with a suitable solvent (e.g., diethyl ether) to remove non-acidic impurities.
- Acidification: The purified salt is then treated with an acid (e.g., hydrochloric acid) to regenerate the pure boronic acid.
- Isolation: The pure boronic acid is isolated by filtration and can be further purified by recrystallization from an appropriate solvent system.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for **3-(Cyclopropylaminocarbonyl)phenylboronic acid** is not available, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons, the cyclopropyl group, and the amide proton. The boron atom's presence can

be confirmed using ^{11}B NMR spectroscopy, which is a valuable tool for studying boronic acids and their interactions.[6]

High-Performance Liquid Chromatography (HPLC):

The purity of **3-(Cyclopropylaminocarbonyl)phenylboronic acid** can be assessed using reverse-phase HPLC (RP-HPLC). A general method for the analysis of aromatic boronic acids involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. [7] The analysis of boronic esters, which can form from the acid, may require special considerations such as high pH mobile phases to prevent on-column hydrolysis.[4]

Biological Activity and Potential Applications

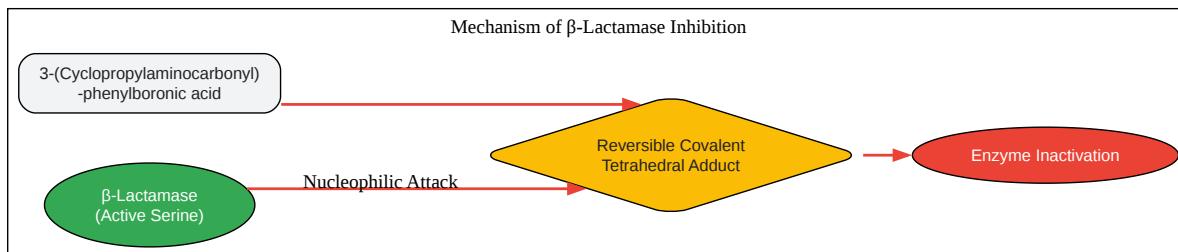
Phenylboronic acids are a class of compounds known for their ability to act as enzyme inhibitors, particularly against serine proteases and β -lactamases.[8][9] This inhibitory activity stems from the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.

β -Lactamase Inhibition:

β -lactamases are enzymes produced by bacteria that confer resistance to β -lactam antibiotics like penicillins and cephalosporins.[10] Boronic acid-based inhibitors are being investigated as a strategy to overcome this resistance. They act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β -lactam ring.[9] While specific inhibitory data (e.g., IC_{50} or K_i values) for **3-(Cyclopropylaminocarbonyl)phenylboronic acid** against particular β -lactamases are not publicly available, related phenylboronic acid derivatives have shown potent inhibition of class A and class C β -lactamases.[8][11]

Mechanism of β -Lactamase Inhibition

The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on the boron atom of the boronic acid. This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme.



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Caption: Proposed mechanism of β -lactamase inhibition by a boronic acid inhibitor.

Experimental Protocol for β -Lactamase Inhibition Assay:

The inhibitory activity of **3-(Cyclopropylaminocarbonyl)phenylboronic acid** against β -lactamases can be determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin. The general protocol is as follows:

- Enzyme and Substrate Preparation: Prepare solutions of the target β -lactamase enzyme and nitrocefin in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Inhibitor Preparation: Prepare a stock solution of **3-(Cyclopropylaminocarbonyl)phenylboronic acid** in a suitable solvent (e.g., DMSO) and make serial dilutions.
- Assay: In a microplate, add the enzyme solution, followed by the inhibitor at various concentrations. After a pre-incubation period, initiate the reaction by adding the nitrocefin substrate.
- Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

- Data Analysis: Calculate the initial reaction rates and determine the IC_{50} value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (K_i) can be determined using the Cheng-Prusoff equation for competitive inhibition.
[\[8\]](#)

Conclusion

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a molecule with significant potential in the field of drug discovery, particularly as an inhibitor of bacterial β -lactamases. Its physical and chemical properties make it amenable to standard laboratory synthesis and analysis techniques. Further research is warranted to fully elucidate its biological activity, including its inhibitory profile against a broader range of enzymes and its potential effects on cellular signaling pathways. This in-depth technical guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic applications of this promising compound.

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